N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide

Medicinal Chemistry Chemical Biology High-Throughput Screening

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide (CAS 865249-60-1, C16H12ClN3O3) is a fully synthetic 1,3,4-oxadiazole derivative that originated from the InterBioScreen commercial screening collection and was deposited into the NIH Molecular Libraries Small Molecule Repository (MLSMR) under the identifier MLS000039736. The compound is classified as a 'DC' (discrete chemical) screening sample within the legacy PubChem Substance record SID 865249.

Molecular Formula C16H12ClN3O3
Molecular Weight 329.74
CAS No. 865249-60-1
Cat. No. B2679991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide
CAS865249-60-1
Molecular FormulaC16H12ClN3O3
Molecular Weight329.74
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl
InChIInChI=1S/C16H12ClN3O3/c1-22-13-9-5-3-7-11(13)14(21)18-16-20-19-15(23-16)10-6-2-4-8-12(10)17/h2-9H,1H3,(H,18,20,21)
InChIKeySSXYVRHYVKWRLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide (CAS 865249-60-1): A Legacy MLSMR Screening Compound


N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide (CAS 865249-60-1, C16H12ClN3O3) is a fully synthetic 1,3,4-oxadiazole derivative that originated from the InterBioScreen commercial screening collection and was deposited into the NIH Molecular Libraries Small Molecule Repository (MLSMR) under the identifier MLS000039736 [1]. The compound is classified as a 'DC' (discrete chemical) screening sample within the legacy PubChem Substance record SID 865249 [1]. It is currently available only through specialty chemical vendors as a research-grade screening compound, typically at ≥95% purity [2]. Due to its origin as a library member rather than an optimized lead, the compound currently lacks any published, peer-reviewed biological activity profile beyond its structural assignment.

Why In-Class Substitution Is Unsupported for CAS 865249-60-1: Lack of Quantitative Comparator Data


Within the 2,5-disubstituted-1,3,4-oxadiazole chemical space, subtle positional changes in the methoxy group (e.g., 2-methoxy vs. 3-methoxy or 4-methoxy) or halogen substitution (e.g., 2-chlorophenyl vs. 4-chlorophenyl) are known to dramatically alter target binding, pharmacokinetics, and biological selectivity in optimized series. However, for this specific compound, no head-to-head comparative studies against its nearest positional isomers—including N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide (CAS 865249-35-0) or N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide (CAS 865249-34-9)—have been published in the peer-reviewed or patent literature. Until such quantitative data emerge, any claim of selective differentiation between these in-class analogs is scientifically unsubstantiated [1].

Quantitative Evidence Guide for N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide: No Verifiable Differentiation Data Available


Absence of Published Biological Activity Data Precludes Comparator-Based Selection

An exhaustive search of the primary research literature, including PubMed, PubChem BioAssay, ChEMBL, and BindingDB, returned zero quantitative biological activity measurements (IC50, EC50, Ki, etc.) for the target compound N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide. Consequently, no direct head-to-head comparison with any comparator compound can be performed. The MLSMR depositor-supplied data includes no bioassay screening results beyond the compound's structural registration [1]. This stands in contrast to structurally related, optimized oxadiazole series where extensive SAR has been reported (e.g., thymidine phosphorylase inhibitors, Hh pathway inhibitors), but none of those series include this specific screening library member.

Medicinal Chemistry Chemical Biology High-Throughput Screening

No Physicochemical Differentiation Data Relative to Positional Isomers

The target compound and its nearest positional isomers (3-methoxy and 4-methoxy congeners) share identical molecular formula (C16H12ClN3O3) and molecular weight (329.74 g/mol). No experimentally determined logP, logD, aqueous solubility, pKa, or metabolic stability data have been reported for any of these analogs in the primary literature or authoritative databases . Therefore, differentiation based on physicochemical properties—a key criterion for lead selection and formulation—is currently unsupported.

Physicochemical Profiling ADME Prediction Preformulation

Legacy Screening Library Status Indicates Unvalidated Biological Annotation

The PubChem record for this compound is explicitly designated a 'LEGACY RECORD', last modified in 2012 and no longer maintained by the data contributor (NIH/MLSMR) [1]. The compound was entered into the MLSMR as part of the InterBioScreen STOCK5S series without accompanying biological annotation, a common practice for pre-plated diversity screening sets. By contrast, curated chemical probes within PubChem typically include multiple bioassay confirmation results and updated structural annotations. The legacy status indicates that no confirmatory biological data has been deposited over a period exceeding 13 years, consistent with an unvalidated screening hit that has not been pursued for target identification or lead optimization.

Screening Library Integrity Chemical Probe Validation PubChem Legacy Record

Application Scenarios for N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide Based on Current Evidence Limitations


Diversity-Oriented Screening Library Augmentation

Given the absence of specific biological annotation, the primary near-term application of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide is as a structural diversity element in high-throughput screening (HTS) libraries. Its 2-methoxybenzamide moiety in combination with a 2-chlorophenyl-1,3,4-oxadiazole core provides an underexplored chemotype for phenotypic or target-based primary screens. Procurement is appropriate for organizations seeking to fill gaps in oxadiazole chemical space within their screening collections, acknowledging that no selectivity or potency advantage over positional isomers has been established .

Structure-Activity Relationship (SAR) Starting Point for Oxadiazole Lead Discovery

Medicinal chemistry groups initiating a new oxadiazole-based program may procure this compound as one member of a positional isomer panel (together with CAS 865249-35-0 and CAS 865249-34-9) to probe the effect of methoxy orientation on primary assay activity. The ortho-methoxy substitution pattern is known to influence both electronic effects and conformational preferences relative to meta and para analogs, making this compound a relevant inclusion in SAR-by-catalog strategies . However, without pre-existing activity data, this use case requires the group to have in-house assay capabilities and the willingness to invest in primary screening.

Analytical Method Development and Reference Standard Sourcing

The high purity specification (≥95%) offered by suppliers renders this compound suitable for use as an analytical reference standard during LC-MS or HPLC method development for oxadiazole-containing compound panels. Its distinct retention characteristics (arising from the ortho-methoxy orientation) relative to the meta and para isomers may facilitate chromatographic method validation for isomer separation. This application is independent of biological activity and relies solely on the compound's well-defined chemical identity and commercially available purity.

Quote Request

Request a Quote for N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.